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Compound of Interest |

Compound Name: 5-azido-1H-indazole
CAS No.: 20376-99-2
Cat. No.: B2836129
- 7

Executive Summary: The "Scaffold-Native"
Advantage

In the realm of chemical proteomics, 5-azido-1H-indazole represents a specialized class of
"pharmacophore-native" probes. Unlike generic phenyl azides or alkyl azides—which are often
appended as bulky external tags—the indazole azide serves a dual function: it acts as a
bioisostere for the indazole core found in numerous kinase inhibitors (e.g., Axitinib, Pazopanib)
while simultaneously providing a photo-reactive handle.

The Verdict: Choose 5-azido-1H-indazole when your target ligand is based on an indazole or
indole scaffold. Its ability to integrate the photo-reactive group directly into the binding
pharmacophore minimizes steric perturbation, yielding higher-fidelity binding data than external
tags. For general-purpose screening where the ligand structure is unknown, Tetrafluorophenyl
(TFP) Azides or Diazirines remain the gold standard due to higher insertion efficiency.

Technical Profile: 5-Azido-1H-Indazole
Chemical Identity

o Structure: A bicyclic aromatic indazole ring substituted with an azide (-Ns) group at the 5-
position.

» Role: Dual-function reagent (Photoaffinity Labeling + Click Chemistry Handle).
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¢ Mechanism:

o Photoactivation: Upon UV irradiation, the aryl azide yields a singlet nitrene, which inserts

into nearby nucleophiles (C-H, N-H bonds) or rearranges to a ketenimine to react with

nucleophiles.

o Bioorthogonal Ligation: The unreacted azide serves as a "Click" handle for Cu(l)-catalyzed

Azide-Alkyne Cycloaddition (CUAAC).

Physical Properties

5-Azido-1H- Standard Phenyl TFP Azide
Property ) )

Indazole Azide (Perfluorinated)
Molecular Weight ~159.15 Da ~119.12 Da ~191.08 Da

Steric Footprint

Medium (Bicyclic)

Small (Monocyclic)

Medium (Bulky

Fluorines)
UV Abs. ( ~260-310 nm (Red-
_ ~250-280 nm ~250-300 nm

) shifted)

Short (Singlet
Nitrene Lifetime Short Short (Stabilized by F)

Triplet)

DMSO, MeOH DMSO, Organic

Solubility

(Moderate in H20)

Solvents

DMSO (Lipophilic)

Comparative Performance Analysis

Reactivity & Crosslinking Efficiency

The critical differentiator is the "Scaffold Effect." Standard probes often fail because the bulky

tag disrupts the drug-protein interaction.

¢ Vs. Phenyl Azides (The "OIld Guard"):

o Phenyl Azides are small but often require high-energy UV (<280 nm) which damages

proteins. They are prone to ring expansion (forming dehydroazepines), leading to non-
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specific labeling.

o 5-Azido-1H-Indazole benefits from the fused pyrazole ring, which stabilizes the aromatic
system. It typically allows for irradiation at slightly longer wavelengths (>300 nm),
preserving protein integrity better than simple phenyl azides.

» Vs. Tetrafluorophenyl (TFP) Azides (The "High-Efficiency" Standard):

o TFP Azides are superior in pure crosslinking yield because the fluorine atoms stabilize the
singlet nitrene, preventing ring expansion and forcing C-H insertion.

o 5-Azido-1H-Indazole has lower intrinsic crosslinking yield than TFP but offers superior
binding fidelity for indazole-based drugs. A TFP group is bulky and electron-poor; replacing
a drug's native ring with a TFP ring often kills potency. Replacing an indazole with an
azido-indazole often retains potency.

e Vs. Alkyl Azides (The "Click-Only" Tag):

o Alkyl Azides (e.g., Azido-PEG-NHS) are non-photoreactive. They are used solely for post-
labeling (Click Chemistry). They cannot "freeze" a transient protein-drug interaction like
the 5-azido-1H-indazole can.

Specificity & Binding Fidelity

This is the primary use-case for 5-azido-1H-indazole.
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Case Study: Kinase Inhibitor Profiling
e Scenario: You are profiling an Axitinib derivative (Indazole core).

e Approach A (Generic Tag): You attach a benzophenone tag to the solvent-exposed tail.

Result: The bulky tag alters the solubility and binding kinetics.

e Approach B (Scaffold Probe): You synthesize the drug using 5-azido-1H-indazole as the
core building block. Result: The probe is nearly identical to the parent drug (Bioisostere). The

binding pocket "sees" the correct shape.

Experimental Workflow: Photoaffinity Labeling
(PAL)

The following protocol describes the use of a 5-azido-1H-indazole based probe for target
identification in live cells or lysates.

Phase 1: Probe Incubation

o Preparation: Dissolve the 5-azido-1H-indazole probe in DMSO (10 mM stock).
o Treatment: Incubate cells/lysate with the probe (1-10 uM) for 30—60 mins at 37°C.

o Control: Include a "Competition" sample with 100x excess of the parent (non-azido) drug
to prove specific binding.

Phase 2: Photo-Crosslinking

e Irradiation: Place samples on ice. Irradiate with UV light.[1][2]

o Wavelength:302 nm or 365 nm (preferred) to minimize damage. 254 nm is effective but
destructive.
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o Duration: 5-10 minutes.
o Mechanism:[3][4] The azide (

) releases
, forming a nitrene (

). This inserts into the nearest amino acid residue of the target protein.

Phase 3: Click Chemistry & Analysis
e Lysis: Lyse cells (if live).
e Click Reaction: Add reporter tag (e.g., Biotin-Alkyne or TAMRA-AIkyne).
o Reagents: 100 uM Alkyne-Tag, 1 mM TCEP, 100 uM TBTA (Ligand), 1 mM CuSOea.

o Time: 1 hour at RT.

e Analysis: SDS-PAGE (In-gel fluorescence) or Streptavidin enrichment followed by LC-
MS/MS.

Visualizations
Mechanism of Action: The "Scaffold-Native" Concept

This diagram illustrates why the indazole probe preserves binding affinity compared to an

external tag.
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Standard Probe Design (External Tag)

Steric Clash
Drug Pharmacophore VGG e ¢ Phenyl Azide / Benzophenone Rt Protein Binding Pocket
A L |

Click to download full resolution via product page

Caption: Comparison of traditional "tagged" probes vs. the "scaffold-native" 5-azido-1H-
indazole approach. The latter minimizes steric hindrance within the binding pocket.

Experimental Workflow

The logical flow from probe synthesis to mass spectrometry identification.
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Caption: Step-by-step workflow for utilizing 5-azido-1H-indazole in target identification
campaigns.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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